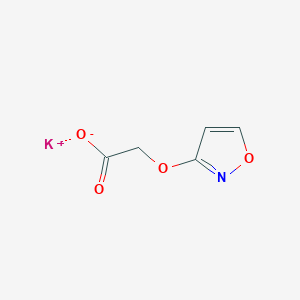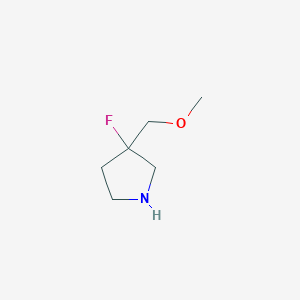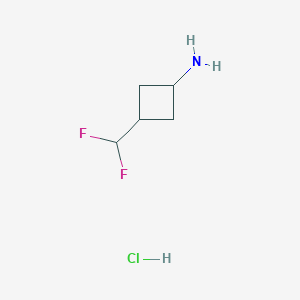![molecular formula C8H9Cl2N3 B1449641 2,4-Dichloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1350738-72-5](/img/structure/B1449641.png)
2,4-Dichloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Übersicht
Beschreibung
2,4-Dichloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic compound . It is also known as 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine . It can be used as an organic intermediate .
Synthesis Analysis
The synthesis of 2,4-Dichloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves a double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by an aldol condensation . This reaction yields 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines . It also reacts with 1H,1H,2H,2H-perfluorodecanethiol during fluorous synthesis of disubstituted pyrimidines .Molecular Structure Analysis
The molecular formula of 2,4-Dichloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is C8H9Cl2N3 . The molecular weight is 218.08 .Chemical Reactions Analysis
2,4-Dichloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine undergoes double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines . It also reacts with 1H,1H,2H,2H-perfluorodecanethiol during fluorous synthesis of disubstituted pyrimidines .Physical And Chemical Properties Analysis
The boiling point of 2,4-Dichloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is not available . The melting point is also not available . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Inhibitor of mTOR Kinase and PI3 Kinase
The compound is used as an inhibitor of mTOR kinase and PI3 kinase . These kinases are involved in cell growth, proliferation, and survival, and their inhibition can be useful in the treatment of diseases like cancer .
Synthesis of New Pyrimidine Derivatives
The compound is used in the regioselective synthesis of new pyrimidine derivatives using organolithium reagents . This process is important in the development of new drugs with antibacterial and antimicrobial activities .
Tandem Amination and Suzuki-Miyaura Cross-Coupling
It is used as a starting reagent for the synthesis of disubstituted pyrimidines by tandem amination and Suzuki-Miyaura cross-coupling . This method is widely used in the synthesis of biologically active compounds .
Fluorous Synthesis of Disubstituted Pyrimidines
The compound reacts with 1H,1H,2H,2H-perfluorodecanethiol during fluorous synthesis of disubstituted pyrimidines . This process is used to create compounds with unique properties due to the presence of fluorine atoms .
Synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine
The compound is used in the synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine . This compound could have potential applications in medicinal chemistry .
The compound is used in the introduction of a new hydrophobic side chain using organolithium reagents . This modification can enhance the binding affinity of the compound with certain receptor sites, potentially improving its biological activity .
Eigenschaften
IUPAC Name |
2,4-dichloro-6-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N3/c1-13-3-2-6-5(4-13)7(9)12-8(10)11-6/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNXJLUESRFPLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![{4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanol](/img/structure/B1449569.png)


![2-Fluoro-6-[3-(trifluoromethyl)piperidine-1-carbonyl]pyridine](/img/structure/B1449573.png)





![4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride](/img/structure/B1449581.png)